molecular formula C20H22N4OS B11011198 2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one

Cat. No.: B11011198
M. Wt: 366.5 g/mol
InChI Key: KBKPHWHWHYOMRV-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperazin-1-yl)methyl]-6-(thiophen-2-yl)pyridazin-3(2H)-one: . It exists in three anhydrous polymorphic forms and has numerous solvates, including four hydrates.

Preparation Methods

Synthetic Routes:: Olanzapine can be synthesized through a three-step protocol. The specific synthetic route involves the following steps:

    Benzylpiperazine Derivative Formation: Start with the synthesis of a benzylpiperazine derivative.

    Thiophene Substitution: Introduce the thiophene group at a specific position on the benzylpiperazine ring.

    Pyridazinone Formation: Finally, form the pyridazinone ring by cyclization.

Reaction Conditions:: The reaction conditions for each step may involve various reagents, solvents, and catalysts. Detailed experimental methods are available in the literature .

Industrial Production:: Olanzapine is produced industrially using optimized processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:: Olanzapine can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of functional groups.

    Reduction: Reduction of specific moieties.

    Substitution: Substitution reactions at different positions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles (e.g., amines, thiols) and appropriate solvents.

Major Products:: The major products formed during these reactions include different derivatives of Olanzapine, each with distinct properties.

Scientific Research Applications

Olanzapine finds applications in various fields:

    Psychiatry: Treatment of schizophrenia, bipolar disorder, and related conditions.

    Neuroscience: Study of neurotransmitter systems and receptor interactions.

    Chemistry: As a model compound for drug design and optimization.

    Industry: Used in pharmaceutical formulations.

Mechanism of Action

The exact mechanism by which Olanzapine exerts its effects involves interactions with specific molecular targets, including neurotransmitter receptors (e.g., dopamine and serotonin receptors). These interactions modulate signaling pathways in the brain, contributing to its therapeutic effects.

Comparison with Similar Compounds

Olanzapine stands out due to its unique structure and pharmacological profile. other related compounds, such as clozapine and quetiapine , share some similarities in their mechanisms of action and clinical applications.

Properties

Molecular Formula

C20H22N4OS

Molecular Weight

366.5 g/mol

IUPAC Name

2-[(4-benzylpiperazin-1-yl)methyl]-6-thiophen-2-ylpyridazin-3-one

InChI

InChI=1S/C20H22N4OS/c25-20-9-8-18(19-7-4-14-26-19)21-24(20)16-23-12-10-22(11-13-23)15-17-5-2-1-3-6-17/h1-9,14H,10-13,15-16H2

InChI Key

KBKPHWHWHYOMRV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CN3C(=O)C=CC(=N3)C4=CC=CS4

Origin of Product

United States

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